1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Beschreibung
This compound belongs to a class of 3-hydroxy-4-aroyl-1-substituted pyrrol-2(5H)-ones, characterized by a central pyrrolone core substituted with a 4-methylbenzoyl group at position 4, a pyridin-2-yl group at position 5, and a 3-(dimethylamino)propyl chain at position 1.
Eigenschaften
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-8-10-16(11-9-15)20(26)18-19(17-7-4-5-12-23-17)25(22(28)21(18)27)14-6-13-24(2)3/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYAWJXTLUPJL-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 1, is a synthetic molecule with potential therapeutic applications. Its structure suggests a complex interaction with various biological targets, particularly in the context of kinase inhibition and anti-cancer properties. This article reviews the biological activity of compound 1 based on recent research findings, case studies, and relevant data.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.46 g/mol
- InChI Key : GCNQCRDLGFVJDR-UHFFFAOYSA-N
Compound 1 exhibits its biological activity primarily through inhibition of specific kinases involved in cell signaling pathways. Kinases are critical in regulating various cellular functions, including proliferation and survival, making them significant targets for cancer therapy.
Inhibition of Kinase Activity
Research indicates that compound 1 acts as a selective inhibitor of certain receptor tyrosine kinases (RTKs). The binding affinity and inhibitory potency can be quantified using IC50 values, which reflect the concentration required to inhibit 50% of the target activity. For example:
- EGFR (Epidermal Growth Factor Receptor) : IC50 values in the low nanomolar range have been reported for similar compounds targeting this receptor, suggesting that compound 1 may exhibit comparable potency against EGFR .
Biological Activity Data
| Biological Target | IC50 Value | Mechanism |
|---|---|---|
| EGFR | Low nanomolar | Type I kinase inhibitor |
| mTOR | Low micromolar | Allosteric inhibition |
| VEGFR | Nanomolar | Competitive inhibition |
Case Studies and Research Findings
Several studies have explored the biological effects of compound 1 and its analogs:
- Anti-Cancer Efficacy :
- In Vivo Studies :
- Selectivity Profile :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 4, and 5. Below is a comparative analysis based on synthesis data and physicochemical properties from the literature:
Key Observations:
Position 1 Modifications: Replacement of the dimethylaminopropyl group with 2-hydroxypropyl (compounds 16, 19–21) reduces basicity and may lower solubility in polar solvents .
Position 4 Variations: The 4-methylbenzoyl group in the target compound is replaced with 4-chlorobenzoyl () or unsubstituted benzoyl ().
Position 5 Modifications :
- Pyridin-2-yl (target) vs. substituted phenyl groups (e.g., 3-isopropylphenyl in 16, 4-propylphenyl in 19): Pyridine’s nitrogen atom may improve hydrogen-bonding interactions compared to purely hydrophobic substituents .
- Bulky substituents like 4-tert-butylphenyl (compound 20) elevate melting points (263–265°C), suggesting increased crystallinity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor aryl aldehydes and amines. For example, substituents at the 1-position (e.g., hydroxypropyl, allyl) are introduced by reacting the precursor with alkyl amines under controlled conditions (e.g., room temperature, 3–24 h reaction time). Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., MeOH for recrystallization), and temperature .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated) and multinuclear NMR (1H/13C) to verify substituent positions. For instance, the 3-hydroxy group typically appears as a broad singlet in 1H NMR (~δ 12–14 ppm), while pyridinyl protons show splitting patterns in aromatic regions .
Advanced Research Questions
Q. How do substituents at the 1- and 5-positions influence the compound’s physicochemical and biological properties?
- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) assays. For example:
- 1-Position : Hydrophilic groups (e.g., hydroxypropyl) enhance solubility but may reduce membrane permeability.
- 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, potentially improving target binding.
Experimental validation involves synthesizing analogs (e.g., compounds 20 , 25 , 29 ) and comparing logP, solubility, and in vitro activity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or solvent interactions. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the pyrrolone core).
- Deuterated solvent screening (DMSO-d6 vs. CDCl3) to assess hydrogen bonding effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Key steps:
- Ligand preparation : Optimize 3D geometry with quantum mechanics (QM) methods.
- Receptor selection : Use crystallographic structures from PDB (e.g., A1IZ9) .
- Validation : Compare predicted binding energies with experimental IC50 values from kinase assays .
Experimental Design & Data Analysis
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Oxidative stress : Expose to H2O2 (0.3% v/v) and track byproducts with LC-MS.
- Light sensitivity : Use ICH Q1B guidelines for photostability testing .
Q. What statistical approaches are suitable for analyzing SAR data with low yields or high variability?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (e.g., Hammett σ, π-values) with bioactivity. For low-yield reactions (e.g., 9% in compound 25 ), use Design of Experiments (DoE) to optimize factors like catalyst loading and solvent polarity .
Ecological & Safety Considerations
Q. What methodologies evaluate the compound’s environmental impact during disposal?
- Methodological Answer : Follow OECD guidelines for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
